molecular formula C25H21N3O2 B2789732 N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-phenylphenyl)acetamide CAS No. 941888-69-3

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-phenylphenyl)acetamide

Cat. No. B2789732
CAS RN: 941888-69-3
M. Wt: 395.462
InChI Key: XMZLATFGSNUMPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This compound is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring . The structure also includes a methyl group at the C-5 position of the dihydropyridazinone ring .

Mechanism of Action

Target of Action

The primary targets of the compound, also known as VU0503625-1, are yet to be identified. The compound’s structure, which includes a pyridazinone ring , suggests that it may interact with a variety of biological targets. Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and herbicidal effects .

Mode of Action

These interactions may induce conformational changes in the target proteins, altering their function .

Biochemical Pathways

The specific biochemical pathways affected by VU0503625-1 are yet to be elucidated. These could potentially include pathways involved in cell proliferation, inflammation, neurotransmission, and other physiological processes .

Result of Action

The molecular and cellular effects of VU0503625-1’s action are not currently known. Given the range of activities associated with pyridazinone derivatives, it is likely that the compound has multiple effects at the cellular level. These could potentially include alterations in cell signaling, gene expression, and other cellular processes .

properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-28-25(30)15-14-23(27-28)21-8-5-9-22(17-21)26-24(29)16-18-10-12-20(13-11-18)19-6-3-2-4-7-19/h2-15,17H,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZLATFGSNUMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-phenylphenyl)acetamide

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